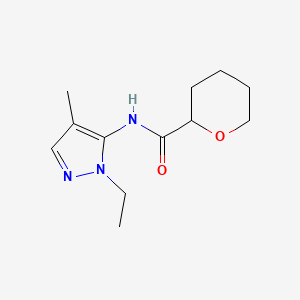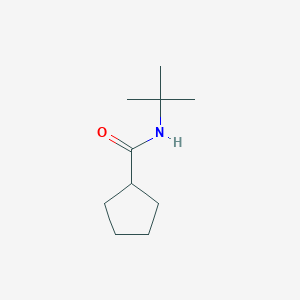![molecular formula C25H19N3O2 B6129529 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6129529.png)
2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, also known as IQ-1S, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been found to have anti-viral activity against several viruses, including HIV and hepatitis C virus.
作用機序
The mechanism of action of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves the activation of the aryl hydrocarbon receptor (AhR) pathway. AhR is a transcription factor that plays a crucial role in regulating various biological processes, including cell growth, differentiation, and immune response. 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone binds to AhR and activates its downstream signaling pathways, leading to the inhibition of cancer cell growth, reduction of inflammation, and suppression of viral replication.
Biochemical and Physiological Effects:
2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit viral replication by reducing the expression of viral genes and inhibiting viral entry into host cells.
実験室実験の利点と制限
One of the advantages of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is its broad-spectrum activity against cancer, inflammation, and viruses. It is also relatively easy to synthesize and purify, making it a suitable candidate for further drug development. However, one of the limitations of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is its potential toxicity, which requires further investigation. Additionally, the mechanism of action of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, and its efficacy in vivo needs to be evaluated.
将来の方向性
There are several future directions for the research on 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One of the potential applications of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is in the treatment of viral infections, particularly HIV and hepatitis C virus. Further studies are needed to evaluate the efficacy of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone in vivo and to investigate its potential toxicity. Additionally, the mechanism of action of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone needs to be further elucidated to identify potential targets for drug development. Furthermore, 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
合成法
The synthesis of 2-[2-(1H-indol-3-yl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves the reaction of 4-methoxyphenylacetonitrile with indole-3-carbaldehyde in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent. The final product is obtained by crystallization and purification.
特性
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-19-13-11-18(12-14-19)28-24(27-23-9-5-3-7-21(23)25(28)29)15-10-17-16-26-22-8-4-2-6-20(17)22/h2-16,26H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPJUDHWSVNFU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6129460.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6129463.png)
![2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129466.png)
![{2-[({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6129478.png)
![[7-(1-ethyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6129484.png)


![N-{2-[(3-chloro-2-thienyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6129501.png)
![2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6129537.png)
![4-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6129540.png)
![4-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6129542.png)